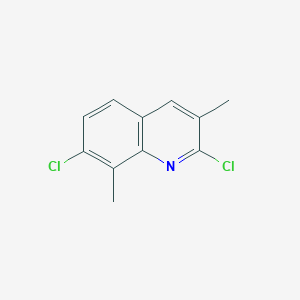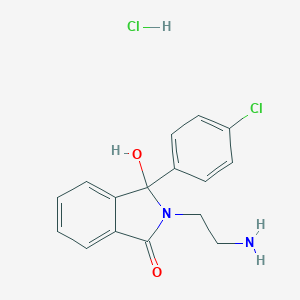
2-(2-Aminoethyl)-3-(4-chlorophenyl)-3-hydroxyphthalimidine Hydrochloride (Mazindol Metabolite)
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 2-(2-Aminoethyl)-3-(4-chlorophenyl)-3-hydroxyphthalimidine Hydrochloride involves multiple stages, including the hydrolysis of Mazindol to form the metabolite under specific conditions. A notable study by Maulding, Túri, Grossman, and Nazareno (1975) explored the solvolysis of Mazindol, revealing the conditions under which the metabolite forms, including temperature ranges and pH values, showcasing the complex chemistry involved in its production (Maulding et al., 1975).
Molecular Structure Analysis
The structural analysis of this Mazindol metabolite is critical for understanding its interactions and functions. While specific studies on the molecular structure analysis of this compound are limited, research methodologies such as high-performance liquid chromatography and spectro-photometric analysis provide a basis for understanding its molecular composition and structure through indirect means.
Chemical Reactions and Properties
The chemical behavior and properties of 2-(2-Aminoethyl)-3-(4-chlorophenyl)-3-hydroxyphthalimidine Hydrochloride can be inferred from studies on Mazindol and its interactions. For instance, its formation through the solvolysis of Mazindol underlines its stability and reactivity under varying pH levels and temperatures. The study by Maulding et al. (1975) gives insight into the kinetic properties and reaction mechanisms associated with its formation (Maulding et al., 1975).
Physical Properties Analysis
The physical properties of this metabolite, such as solubility, melting point, and others, are crucial for its application in various fields. The high-performance liquid chromatographic method developed by Nakashima et al. (2004) for analyzing Mazindol and its metabolite in biological samples highlights aspects of its physical properties, including its behavior in biological systems and detection thresholds (Nakashima et al., 2004).
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Properties
Solvolysis Study : Maulding et al. (1975) investigated the hydrolysis of mazindol to form 2-(2-aminoethyl)-3-(p-chlorophenyl)-3-hydroxyphthalimidine, exploring the effects of various buffers and ionic strengths on the observed rate constants. This study aids in understanding the chemical behavior of the compound in different conditions (H. V. Maulding, P. Túri, D. Grossman, & J. Nazareno, 1975).
Polymer Synthesis : Yang and Lin (1995) utilized a derivative, 3,3-Bis[4-(4-aminophenoxy)phenyl]phthalimidine, in the synthesis of polyamides and polyimides, highlighting its utility in creating high-performance materials with specific properties like solubility and thermal stability (Chin-Ping Yang & Jiun-Hung Lin, 1995).
Analytical Method Development
- Chromatographic Analysis : Nakashima et al. (2004) developed a high-performance liquid chromatographic method for analyzing mazindol and its metabolite, including 2-(2-aminoethyl)-3-(p-chlorophenyl)-3-hydroxyphthalimidine, in mouse brain and plasma. This method is significant for studying the disposition of the compound in biological systems (K. Nakashima, A. Kaddoumi, M. Mori, M. Nakashima, M. Wada, & H. Aboul‐Enein, 2004).
Applications in Medicinal Chemistry
Anticancer Compound Synthesis : Tiwari et al. (2016) reported the synthesis of novel compounds containing the 2-(4-chlorophenyl) moiety, evaluating their in-vitro anticancer activities. This demonstrates the potential of derivatives of this compound in cancer treatment (S. Tiwari, J. Seijas, M. Vázquez-Tato, A. Sarkate, D. Lokwani, & A. P. Nikalje, 2016).
Synthesis of Antiviral Agents : Vince and Hua (1990) utilized a related compound in the synthesis of carbocyclic nucleosides, demonstrating significant anti-HIV activity. This research highlights the role of such compounds in developing antiretroviral agents (R. Vince & M. Hua, 1990).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-(2-aminoethyl)-3-(4-chlorophenyl)-3-hydroxyisoindol-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O2.ClH/c17-12-7-5-11(6-8-12)16(21)14-4-2-1-3-13(14)15(20)19(16)10-9-18;/h1-8,21H,9-10,18H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJJFCISYZNGZCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2(C3=CC=C(C=C3)Cl)O)CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60547860 | |
| Record name | 2-(2-Aminoethyl)-3-(4-chlorophenyl)-3-hydroxy-2,3-dihydro-1H-isoindol-1-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60547860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Aminoethyl)-3-(4-chlorophenyl)-3-hydroxyphthalimidine Hydrochloride (Mazindol Metabolite) | |
CAS RN |
13473-53-5 | |
| Record name | 2-(2-Aminoethyl)-3-(4-chlorophenyl)-3-hydroxy-2,3-dihydro-1H-isoindol-1-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60547860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



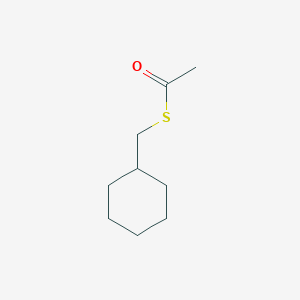
![2-Methyl-6-phenyl-3,7-dihydroimidazo[1,2-a]pyrazin-3-one](/img/structure/B27542.png)
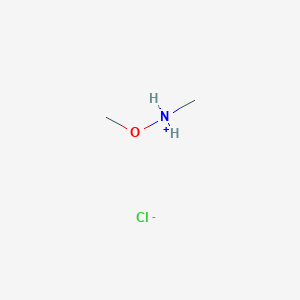
![5,6-Dihydroimidazo[4,5,1-JK][1]benzazepine-2,7(1H,4H)-dione](/img/structure/B27550.png)

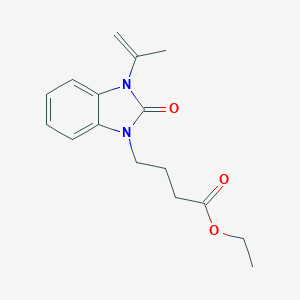
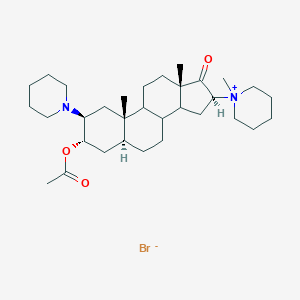
![N-[(1R,2R)-2-{[(1R)-1-(Naphthalen-1-yl)ethyl]amino}cyclohexyl]-4-nitrobenzene-1-sulfonamide](/img/structure/B27559.png)

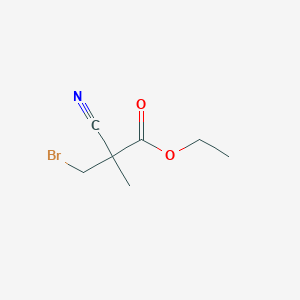
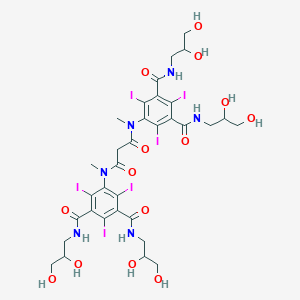
![Phenyl [4-(2-formylhydrazinyl)phenyl]carbamate](/img/structure/B27574.png)
